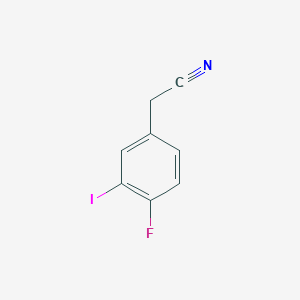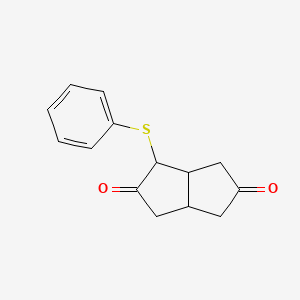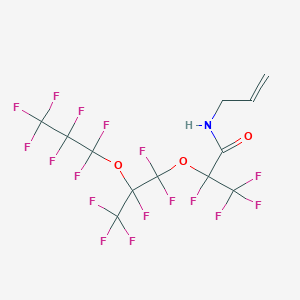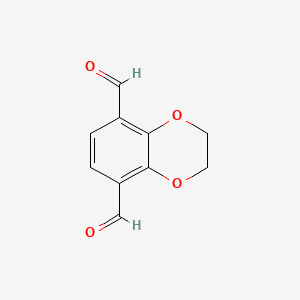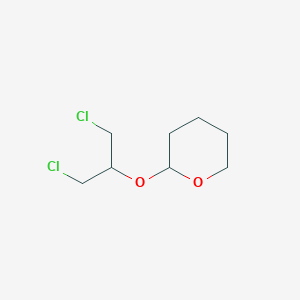
2-(1,3-Dichloropropan-2-yloxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dichloropropan-2-yloxy)oxane is an organic compound with the molecular formula C8H14Cl2O2. It is known for its unique chemical structure, which includes a pyran ring and two chlorine atoms attached to a propan-2-yloxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1,3-Dichloropropan-2-yloxy)oxane can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 1,3-dichloro-2-propanol. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dichloropropan-2-yloxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-(1,3-Dichloropropan-2-yloxy)oxane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1,3-Dichloropropan-2-yloxy)oxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These interactions can influence various biological processes and pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
2-(1,3-Dichloropropan-2-yloxy)oxane can be compared with other similar compounds, such as:
- 2-(1,3-Dichloropropan-2-yloxy)ethane
- 2-(1,3-Dichloropropan-2-yloxy)propane
These compounds share structural similarities but differ in their specific chemical properties and reactivity. The unique combination of the pyran ring and the dichloropropan-2-yloxy group in this compound distinguishes it from these related compounds .
Propriétés
Numéro CAS |
28659-12-3 |
|---|---|
Formule moléculaire |
C8H14Cl2O2 |
Poids moléculaire |
213.10 g/mol |
Nom IUPAC |
2-(1,3-dichloropropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H14Cl2O2/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-8H,1-6H2 |
Clé InChI |
IWOGZVBDIWOKHM-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


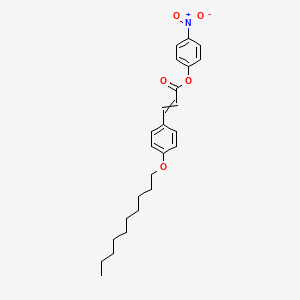
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
